![molecular formula C17H27NO B4964865 1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
1-[3-(mesityloxy)propyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(mesityloxy)propyl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a piperidine derivative that has been studied for its ability to modulate various biological processes.
Mécanisme D'action
The mechanism of action of 1-[3-(mesityloxy)propyl]piperidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems. 1-[3-(mesityloxy)propyl]piperidine has been shown to increase the release of dopamine and serotonin, which are both involved in the regulation of mood and behavior. It is also thought to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
1-[3-(mesityloxy)propyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and decreased anxiety. It has also been shown to modulate the activity of the GABAergic system, which can lead to decreased anxiety. Additionally, 1-[3-(mesityloxy)propyl]piperidine has been shown to have antioxidant properties, which can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[3-(mesityloxy)propyl]piperidine in lab experiments is its ability to modulate various biological processes. This makes it a versatile tool for studying the effects of neurotransmitters and other biological molecules. However, one of the limitations of using 1-[3-(mesityloxy)propyl]piperidine is its potential toxicity. 1-[3-(mesityloxy)propyl]piperidine has been shown to be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[3-(mesityloxy)propyl]piperidine. One area of research is the development of 1-[3-(mesityloxy)propyl]piperidine analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of 1-[3-(mesityloxy)propyl]piperidine on the central nervous system. Additionally, the potential use of 1-[3-(mesityloxy)propyl]piperidine in the treatment of neurological disorders such as depression and anxiety warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-[3-(mesityloxy)propyl]piperidine involves the reaction of mesityl oxide with 1,3-diaminopropane in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain 1-[3-(mesityloxy)propyl]piperidine. The yield of 1-[3-(mesityloxy)propyl]piperidine can be increased by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.
Applications De Recherche Scientifique
1-[3-(mesityloxy)propyl]piperidine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its effect on the central nervous system. 1-[3-(mesityloxy)propyl]piperidine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
1-[3-(2,4,6-trimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-12-15(2)17(16(3)13-14)19-11-7-10-18-8-5-4-6-9-18/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKKGHIZWYJVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,4,6-Trimethylphenoxy)propyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

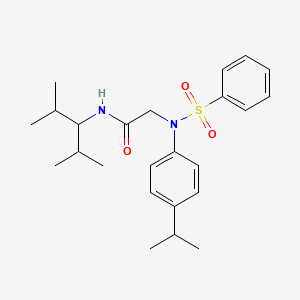
![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4964791.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
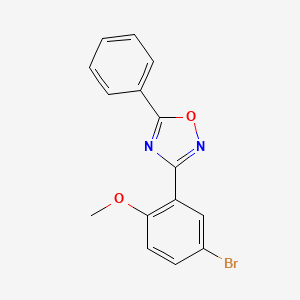
![N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4964849.png)
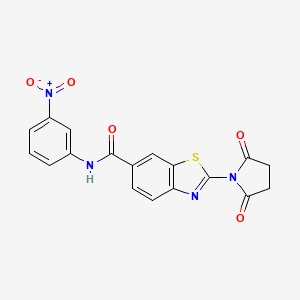
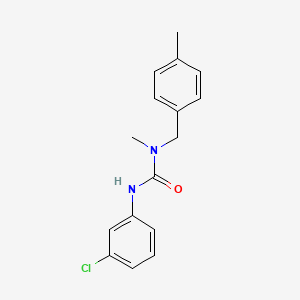
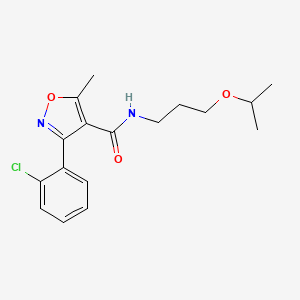
![methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)